N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is fused to a piperidine ring, another type of heterocycle, through a methylene bridge . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including a benzoxazole ring and a piperidine ring . These rings are connected through a methylene bridge . The compound also features a thiophene ring and a carboxamide group .科学的研究の応用
Antipsychotic Potential
Research has shown that heterocyclic carboxamides, including compounds structurally related to "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide", exhibit promising antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating potent in vivo activities comparable to established antipsychotic agents. Such studies indicate their potential utility as backup compounds to existing antipsychotic medications, highlighting their importance in addressing psychiatric disorders (Norman et al., 1996).
Analgesic and Anti-inflammatory Properties
Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds which share a similar heterocyclic framework, has demonstrated significant analgesic and anti-inflammatory activities. These studies suggest the broader applicability of such compounds in treating pain and inflammation, contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Interaction and Pharmacophore Modeling
Investigations into the molecular interactions of related antagonists with cannabinoid receptors provide valuable insights into the structural requirements for receptor binding and activity. These studies, focusing on molecular conformation and three-dimensional quantitative structure-activity relationships (QSAR), aid in understanding the pharmacophore models of cannabinoid receptor ligands and contribute to the rational design of new therapeutic molecules (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel heterocyclic compounds, including those incorporating thiophene-3-carboxamide moieties, are pivotal in the discovery of new drugs with potential biological activities. Such research efforts encompass the development of new synthetic methodologies and the exploration of the chemical space around thiophene carboxamides, which could lead to the identification of compounds with improved pharmacological profiles (Mohareb et al., 2004).
作用機序
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects the G-protein-coupled receptor signaling pathway . This pathway plays a crucial role in various physiological processes, including the regulation of cardiovascular function .
Result of Action
The inhibition of GRK-2 and GRK-5 by this compound can potentially lead to therapeutic effects in the treatment of cardiovascular disease . .
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(14-7-10-24-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)23-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBSZBEHGRDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。